molecular formula C15H8Cl3FO B14858974 (E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B14858974
M. Wt: 329.6 g/mol
InChI Key: JYTZZDGFNGZBRM-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chalcone.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into the corresponding dihydrochalcone.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • (E)-3-(2-chloro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (E)-3-(2-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (E)-3-(2-chloro-6-fluoro-phenyl)-1-phenylprop-2-en-1-one

Uniqueness: (E)-3-(2-chloro-6-fluoro-phenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other chalcones.

Properties

Molecular Formula

C15H8Cl3FO

Molecular Weight

329.6 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H8Cl3FO/c16-9-4-6-13(18)11(8-9)15(20)7-5-10-12(17)2-1-3-14(10)19/h1-8H

InChI Key

JYTZZDGFNGZBRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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